(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-4-5(2-6-8)3-7-9-4/h2-3,8H,1H3/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQANFVYTAXOSI-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NO1)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 5-methyl-1,2-oxazole-4-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include various oxazole derivatives, amines, and substituted oxazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The heterocyclic core significantly influences electronic properties, solubility, and reactivity.
Key Observations :
Functional Groups and Substituents
Substituents dictate steric, electronic, and intermolecular interaction profiles.
Key Observations :
Crystal Packing and Solid-State Behavior
Crystal structures reveal intermolecular interactions critical for material properties.
Physicochemical Properties
Key Observations :
- The target’s lower molar mass and lack of ionic groups suggest moderate solubility in organic solvents.
- HCl salts () exhibit higher aqueous solubility due to ionic character .
Biological Activity
(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine is a synthetic compound belonging to the oxazole family, characterized by its unique structural and functional properties. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.
Synthesis
The synthesis of (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 5-methyl-1,2-oxazole-4-carbaldehyde with hydroxylamine. The reaction is generally carried out under mild conditions, often utilizing a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Biological Activity Overview
Research indicates that (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine exhibits significant biological activity, particularly in the following areas:
Anticancer Properties
Studies have shown that hydroxylamine derivatives can act as potent inhibitors of various kinases involved in cancer progression. For instance, a related compound demonstrated single-digit nanomolar activity against mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
The biological activity of (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine is primarily attributed to its ability to form covalent bonds with specific molecular targets. This interaction can lead to inhibition of enzyme activity or modulation of receptor functions, impacting cellular pathways associated with cancer growth and inflammation .
Case Study 1: EGFR Inhibition
A recent study evaluated the efficacy of a hydroxylamine-based compound similar to (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine against various patient-derived cell lines with different EGFR statuses. The compound exhibited an IC50 value of 7.2 nM against the NCI-H3255 NSCLC cell line harboring the common EGFR L858R mutation, indicating a significant improvement over previous inhibitors .
Case Study 2: Anti-inflammatory Effects
Another investigation highlighted the anti-inflammatory properties of oxime derivatives. Compounds with similar structures were shown to inhibit pro-inflammatory cytokine production and reduce oxidative stress in cellular models. This suggests that (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine may also have therapeutic potential in treating inflammatory diseases .
Comparative Analysis
To better understand the unique properties of (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine, we can compare it with other related compounds:
| Compound | Activity | IC50 Value | Mechanism |
|---|---|---|---|
| (NE)-N-[5-methyl-1,2-oxazol-4-yl]hydroxylamine | Anticancer | 7.2 nM | EGFR inhibition |
| Hydroxylamine derivative A | Anticancer | 10 nM | Kinase inhibition |
| Hydroxylamine derivative B | Anti-inflammatory | N/A | Cytokine modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
